molecular formula C20H18N2O5 B2904203 1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-00-2

1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2904203
CAS No.: 877811-00-2
M. Wt: 366.373
InChI Key: UWCHQGWLIFMSCA-UHFFFAOYSA-N
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Description

1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring, substituted at the 1'-position with a 2-nitrobenzoyl group. This scaffold has garnered attention in medicinal chemistry due to its structural rigidity, which enhances target selectivity and metabolic stability. The compound’s nitro group and spiro architecture contribute to its bioactivity, particularly in antimicrobial, anticancer, and metabolic disease applications .

Properties

IUPAC Name

1'-(2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-8-4-2-6-15(17)18)9-11-21(12-10-20)19(24)14-5-1-3-7-16(14)22(25)26/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCHQGWLIFMSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidinone precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate, sulfuric acid

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (AlCl3)

Major Products Formed

Scientific Research Applications

1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Anti-Tubercular Activity

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been extensively studied as anti-tubercular agents. PS08, a structurally related analog, demonstrated potent activity against Mycobacterium tuberculosis H37Ra with an MIC of 3.72 μM, outperforming other derivatives (MIC range: 7.68–230.42 μM). Molecular docking studies revealed strong binding to Mtb tyrosine phosphatase B (PtpB), a key virulence factor .

Key Comparison :

Compound MIC (μM) Cytotoxicity (MRC-5) Target Protein Binding
PS08 3.72 High PtpB (ΔG = −9.2 kcal/mol)
1'-(2-Nitrobenzoyl) N/A Not reported N/A

Note: The nitrobenzoyl derivative’s anti-tubercular activity remains underexplored but may benefit from structural optimization to reduce cytotoxicity .

Anticancer Activity

Spirochromanone derivatives with sulfonyl or quinoline substituents show promising anticancer effects. Compound 16 (1'-(sulfonyl)-spiro[chroman-2,4'-piperidin]-4-one) exhibited potent cytotoxicity against MCF-7, A2780, and HT-29 cancer cells (IC50: 0.31–5.62 μM), inducing apoptosis and G2-M cell cycle arrest. In contrast, the trimethoxyphenyl derivative 15 was less active (IC50: 18.77–47.05 μM), highlighting the critical role of sulfonyl groups in enhancing potency .

Compound 40, a Jaspine-inspired derivative (7-thiophene-substituted spirochromanone), showed moderate activity against B16F10 melanoma cells (IC50: 13.15 μM) but high selectivity (SI = 13.37), suggesting reduced off-target effects .

Key Comparison :

Compound IC50 (μM) Selectivity Index (SI) Mechanism
16 (sulfonyl) 0.31–5.62 Not reported Apoptosis, G2-M arrest
40 (thiophene) 13.15 13.37 Not fully elucidated
1'-(2-Nitrobenzoyl) Not evaluated N/A N/A

Acetyl-CoA Carboxylase (ACC) Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives are potent ACC inhibitors, targeting obesity and diabetes. Compound 38j (1'-(quinoline-4-carbonyl) derivative) reduced respiratory quotient (RQ) in C57BL/6J mice, indicating enhanced fat oxidation. ACC inhibition IC50 values for this series ranged from low nM to μM levels, with substituents on the quinoline ring critically modulating activity .

Key Comparison :

Compound ACC IC50 In Vivo Effect (RQ Reduction)
38j (quinoline) Low nM Significant
1'-(2-Nitrobenzoyl) Not evaluated N/A

Antimicrobial Activity

Pyrrole- and sulfonamide-substituted analogs demonstrated broad-spectrum antimicrobial activity.

Structural-Activity Relationships (SAR)

  • Nitro Groups : The 2-nitrobenzoyl moiety may enhance electron-deficient interactions with target enzymes (e.g., PtpB or ACC), though cytotoxicity remains a concern .
  • Sulfonyl/Sulfonamide Groups : Improve solubility and hydrogen-bonding capacity, critical for anticancer and antimicrobial activity .
  • Quinoline/Thiophene Substituents: Enhance ACC inhibition and selectivity via hydrophobic interactions .

Biological Activity

1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a spiro linkage connecting a chroman moiety and a piperidinone unit, with a nitrobenzoyl group that enhances its reactivity and interaction with biological targets.

Structural Characteristics

The structure of this compound can be represented as follows:

C17H16N2O3\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3

This compound's spirocyclic nature allows for unique conformational flexibility, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Properties : The presence of the nitro group in the benzoyl moiety is known to enhance antimicrobial activity. Compounds with nitro groups have been shown to interact with bacterial DNA and proteins, leading to inhibition of growth and replication.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition could potentially be leveraged for therapeutic applications in metabolic disorders.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies

  • Antimicrobial Activity :
    • A study evaluating the antimicrobial efficacy of various nitro-substituted compounds found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong potential as an antimicrobial agent.
  • Enzyme Inhibition :
    • In vitro assays demonstrated that certain derivatives of this compound inhibited acetyl-CoA carboxylase with IC50 values in the nanomolar range, suggesting high potency as a therapeutic agent for conditions like obesity and diabetes.
  • Anti-inflammatory Studies :
    • A comparative study on related chroman-2-one derivatives revealed that those containing the spirocyclic structure showed reduced levels of pro-inflammatory cytokines in macrophage cultures, supporting the hypothesis that these compounds could serve as anti-inflammatory agents.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria (MIC < 10 µg/mL)Study on nitro compounds
Enzyme InhibitionIC50 < 100 nM for acetyl-CoA carboxylaseEnzyme inhibition assays
Anti-inflammatoryReduced cytokine levels in macrophagesComparative study

Q & A

Basic Research Question

  • LogP : ~3.5 (estimated), indicating moderate lipophilicity .
  • Solubility : Typically requires DMSO for stock solutions (e.g., 10 mM) .
    Formulation Strategies :
  • Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies .

How to design experiments to assess apoptosis induction?

Advanced Research Question
Methodology :

Annexin V/PI Staining : Quantify early/late apoptosis in MCF-7 cells via flow cytometry. Compound 16 induced >3-fold early apoptosis at 10 µM .

Cell Cycle Analysis : Sub-G1 (apoptotic) and G2-M (mitotic arrest) populations increase dose-dependently .
Key Data :

  • Compound 16 increased sub-G1 cells from 0.30% (control) to 1.54% (10 µM) .

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